Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride
Description
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a complex organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. The compound is characterized by the presence of a sec-butyl group at the 4-position of the pyrrolidine ring and an anhydride functional group. This unique structure imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1 |
InChI Key |
GUSVWUIXIBPRCK-UBHUBRDASA-N |
Isomeric SMILES |
CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Activation and Alkylation
- The hydroxyl group on the pyrrolidine ring is activated by treatment with a strong base such as sodium hydride or n-butyllithium to generate the corresponding alkoxide.
- This alkoxide then undergoes alkylation with an appropriate alkylating agent (e.g., sec-butyl halide) in the presence of a phase transfer catalyst to introduce the sec-butyl substituent at the 4-position.
- The reaction is typically carried out under inert atmosphere to prevent side reactions and racemization.
Protection and Deprotection Steps
- Protecting groups such as tert-butyloxycarbonyl (Boc) for nitrogen and benzyl or tert-butyl esters for carboxyl groups are employed.
- For example, di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP) in tertiary butanol can be used to introduce Boc protection with high yields (~90%).
- Deprotection is performed under mild acidic or hydrogenation conditions to avoid racemization.
Catalytic Hydrogenation
- Catalytic hydrogenation of double bonds in intermediates is used to obtain the cis isomer selectively.
- Hydrogenation is conducted under controlled pressure (1.4–1.5 MPa) and temperature (~50 °C) in solvents like ethanol and DMF.
- This step is critical to maintain stereochemical purity and avoid racemization at the 4-position.
Coupling and Cyclization
- Coupling reactions with carboxylic acid derivatives and amines are performed using coupling agents such as EDCI and HOBt.
- Cyclization to form the anhydride ring is achieved by intramolecular condensation under controlled conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25 °C, overnight | 91.9 | High yield, mild conditions, easy purification by column chromatography |
| Benzyl Protection | Di-benzyl dicarbonate, triethylamine, methanol, 30 °C, overnight | 82.3 | Effective protection of carboxyl group |
| Catalytic Hydrogenation | H2 gas (1.4–1.5 MPa), ethanol/DMF, 50 °C, autoclave | Not specified | Selective cis isomer formation, avoids racemization |
| Alkylation | Sodium hydride, sec-butyl halide, phase transfer catalyst | Not specified | Requires inert atmosphere, careful temperature control to maintain stereochemistry |
| Coupling (Amide formation) | EDCI, HOBt, amine, solvent (e.g., DMF), room temp | 70–80 | Efficient coupling with minimal racemization |
- The use of strong bases for alkoxide formation followed by alkylation is a well-established method for introducing alkyl substituents on pyrrolidine rings without racemization when protecting groups are properly managed.
- Catalytic hydrogenation under controlled conditions yields predominantly cis isomers, which is crucial for the biological activity of the compound. This contrasts with common knowledge where hydrogenation often leads to racemic mixtures.
- Protection strategies using Boc and benzyl groups provide stability during multi-step synthesis and allow selective deprotection at later stages without compromising stereochemical integrity.
- The overall synthetic route balances yield, stereochemical control, and cost-effectiveness, making it suitable for scale-up in pharmaceutical manufacturing.
- Alternative synthetic routes involving C-H activation and arylation have been reported but are more complex and lower yielding compared to the described method.
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Base for Activation | Sodium hydride, n-butyllithium | Efficient alkoxide formation, risk of racemization if uncontrolled |
| Alkylating Agent | sec-Butyl halide | Introduces sec-butyl group at 4-position |
| Phase Transfer Catalyst | Quaternary ammonium salts, polyethylene glycol | Enhances alkylation efficiency |
| Protecting Groups | Boc (N), benzyl/tert-butyl (carboxyl) | Prevents side reactions, maintains chirality |
| Catalytic Hydrogenation | H2, Pd/C or similar catalyst, 1.4–1.5 MPa, 50 °C | Selective cis isomer formation |
| Coupling Agents | EDCI, HOBt | Efficient amide bond formation |
| Reaction Solvents | Ethanol, DMF, methanol, tertiary butanol | Solubility and reaction medium optimization |
| Temperature Control | 0–50 °C | Critical for stereochemical integrity |
The preparation of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride involves a multi-step synthetic process emphasizing stereochemical control through selective activation, protection, alkylation, and catalytic hydrogenation. The methods reported in patents and scientific literature demonstrate high yields, minimal racemization, and cost-effective procedures suitable for pharmaceutical applications. The use of strong bases for alkoxide formation, phase transfer catalysts for alkylation, and careful hydrogenation conditions are key to the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the anhydride functional group, converting it into carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Ketones, alcohols
Reduction: Carboxylic acids, alcohols
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Chemistry
In chemistry, Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of various biochemical reactions. Its structural features make it a valuable tool for investigating the behavior of biological systems.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the activation of signaling pathways through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic (2S)-4-(tert-butyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(isobutyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(n-butyl)pyrrolidine-2-carboxylic anhydride
Uniqueness
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Biological Activity
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a compound of significant interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the formation of pyrrolidine derivatives through various methods, including the Curtius rearrangement. This method allows for the conversion of carboxylic acids into isocyanates, which can then react with amines to form pyrrolidine structures. The yield and efficiency of these reactions are crucial for the production of biologically active compounds.
Synthetic Pathway Overview
- Starting Material : Pyrrolidine-2-carboxylic acid.
- Reagents : Benzoyl azide and triethylamine.
- Reaction Conditions : The reaction is often conducted in polar solvents under controlled temperature conditions to optimize yield.
- Final Product : The target anhydride is obtained through cyclization and dehydration steps.
Biological Activity
The biological activity of this compound has been explored in various studies, showcasing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, quinolone derivatives synthesized using similar pyrrolidine frameworks have shown efficacy against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrolidine ring can enhance antibacterial activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. Compounds that incorporate the pyrrolidine structure have demonstrated cytotoxic effects on cancer cell lines, with some derivatives exhibiting sub-nanomolar concentrations that effectively arrest the cell cycle in the G2/M phase . The mechanism of action often involves inhibition of key cellular pathways related to tumor growth.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antibacterial Activity :
- Study on Anticancer Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
